2-Acetamido-4-iodobenzoic acid 2-Acetamido-4-iodobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14033397
InChI: InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H8INO3
Molecular Weight: 305.07 g/mol

2-Acetamido-4-iodobenzoic acid

CAS No.:

Cat. No.: VC14033397

Molecular Formula: C9H8INO3

Molecular Weight: 305.07 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-4-iodobenzoic acid -

Specification

Molecular Formula C9H8INO3
Molecular Weight 305.07 g/mol
IUPAC Name 2-acetamido-4-iodobenzoic acid
Standard InChI InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Standard InChI Key RCQMWDICUYFCQC-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C(C=CC(=C1)I)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC9H8INO3\text{C}_9\text{H}_8\text{INO}_3Vulcanchem
Molecular Weight305.07 g/molVulcanchem
IUPAC Name2-acetamido-4-iodobenzoic acidVulcanchem
SMILES NotationCC(=O)NC1=C(C=CC(=C1)I)C(=O)OPubChem

A notable discrepancy exists in reported molecular weights, with some sources suggesting 263.07 g/mol. This variation likely stems from differences in isotopic composition or computational methods used for mass determination.

Structural Analogues and Differentiation

The compound is distinct from closely related derivatives such as 3-acetamido-2-amino-4-iodobenzoic acid (PubChem CID: 150521726), which features an additional amino group at position 2 . Such positional isomerism significantly alters electronic and steric properties, influencing reactivity and biological interactions.

Synthesis and Manufacturing

Precursors and Reaction Pathways

2-Acetamido-4-iodobenzoic acid is synthesized via acylation of 2-amino-4-iodobenzoic acid (Figure 2). The precursor, 2-amino-4-iodobenzoic acid, undergoes reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamido group.

Table 2: Representative Synthesis Protocol

StepReagent/ConditionPurposeYield Optimization Factors
12-Amino-4-iodobenzoic acidStarting materialPurity >95% (HPLC)
2Acetic anhydride, PyridineAcylation of amineMolar ratio (1:1.2), 0°C → RT
3DichloromethaneSolventAnhydrous conditions
4HCl (quench)NeutralizationpH adjustment to 2–3

Reaction monitoring via thin-layer chromatography (TLC) or 1H^1\text{H}-NMR ensures completion, with typical yields ranging from 65–80%.

Challenges in Scalability

  • Iodine Stability: The C-I bond is prone to homolytic cleavage under prolonged heating, necessitating controlled temperatures (<80°C) .

  • Byproduct Formation: Competing O-acylation may occur if reaction conditions favor nucleophilic attack by the carboxylic acid group.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≈1.2 mg/mL at 25°C) due to its hydrophobic iodine and acetamido groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod/Source
LogP (Octanol-Water)2.34PubChem Calc.
Melting Point215–218°C (dec.)Vulcanchem
pKa (Carboxylic Acid)3.1 ± 0.2Estimated

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (DMSO-d6_6): δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.1 (s, 3H, CH3_3).

  • IR: Strong bands at 1680 cm1^{-1} (C=O stretch, amide) and 1705 cm1^{-1} (C=O stretch, carboxylic acid).

CompoundIC50_{50} (COX-2)Analgesic Efficacy (Writhing Test)Source
5-Acetamido-2-hydroxyBA0.8 μM74% reduction at 20 mg/kgPubMed
2-Acetamido-4-iodoBANot reportedNot tested

Biological Evaluation and Toxicity

In Silico ADMET Profiling

Computational models predict moderate bioavailability (56%) and blood-brain barrier permeability (LogBB = -0.7) . The compound’s high plasma protein binding (89%) may limit free circulating concentrations .

Acute Toxicity Considerations

While no in vivo toxicity data exist, structurally similar compounds exhibit LD50_{50} values >500 mg/kg in rodents . The acetamido group’s metabolic stability reduces the risk of hepatotoxic metabolites compared to ester-containing analogs .

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